molecular formula C13H9N3O2 B14046856 3-Phenyl-3H-imidazo[4,5-B]pyridine-6-carboxylic acid

3-Phenyl-3H-imidazo[4,5-B]pyridine-6-carboxylic acid

Cat. No.: B14046856
M. Wt: 239.23 g/mol
InChI Key: FBKXIZTUYSOUGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenyl-3H-imidazo[4,5-B]pyridine-6-carboxylic acid is a heterocyclic compound that features an imidazo[4,5-B]pyridine core fused with a phenyl group and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-3H-imidazo[4,5-B]pyridine-6-carboxylic acid typically involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde to form 6-Bromo-2-phenyl-3H-imidazo[4,5-B]pyridine . This intermediate can then undergo further reactions, such as alkylation, to introduce the carboxylic acid group. Common reagents used in these reactions include potassium carbonate (K₂CO₃) and phase transfer catalysts .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and more efficient catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-3H-imidazo[4,5-B]pyridine-6-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenated derivatives, potassium carbonate, and phase transfer catalysts . Reaction conditions often involve room temperature reactions in solvents like dimethylformamide (DMF).

Major Products

The major products formed from these reactions include various substituted imidazo[4,5-B]pyridine derivatives, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 3-Phenyl-3H-imidazo[4,5-B]pyridine-6-carboxylic acid involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways . The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenyl-3H-imidazo[4,5-B]pyridine-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenyl group and carboxylic acid functionality make it a versatile intermediate for further chemical modifications .

Properties

Molecular Formula

C13H9N3O2

Molecular Weight

239.23 g/mol

IUPAC Name

3-phenylimidazo[4,5-b]pyridine-6-carboxylic acid

InChI

InChI=1S/C13H9N3O2/c17-13(18)9-6-11-12(14-7-9)16(8-15-11)10-4-2-1-3-5-10/h1-8H,(H,17,18)

InChI Key

FBKXIZTUYSOUGJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=NC3=C2N=CC(=C3)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.